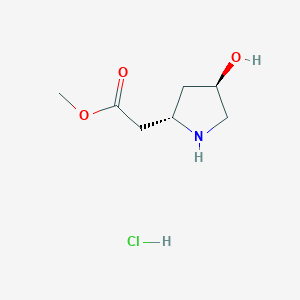![molecular formula C10H11ClF2N2O2 B11769836 (S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique seven-membered ring structure containing both oxygen and nitrogen atoms. The presence of fluorine atoms and a methyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride typically involves the enantioselective hydrogenation of cyclic imines. One effective method includes using the [Ir(COD)Cl]2/(S)-Xyl-C3*-TunePhos complex as a catalyst in the presence of morpholine-HCl . This method achieves high enantioselectivity, with up to 94% enantiomeric excess.
Another approach involves the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . This method uses potassium phosphate or potassium carbonate as promoters and can be performed on a large scale.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of enantioselective hydrogenation and base-promoted synthesis can be scaled up for industrial applications, ensuring high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted oxazepines, reduced oxazepines, and halogenated derivatives.
Applications De Recherche Scientifique
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11-amines: These compounds share a similar core structure but differ in their substituents.
Quinazolinimines: Another class of compounds with comparable biological activities.
N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones: These compounds have similar ring structures and are synthesized using related methods.
Uniqueness
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11ClF2N2O2 |
|---|---|
Poids moléculaire |
264.65 g/mol |
Nom IUPAC |
(3S)-3-amino-6,8-difluoro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride |
InChI |
InChI=1S/C10H10F2N2O2.ClH/c1-14-9-6(12)2-5(11)3-8(9)16-4-7(13)10(14)15;/h2-3,7H,4,13H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
AIYYXQHALYKYGU-FJXQXJEOSA-N |
SMILES isomérique |
CN1C(=O)[C@H](COC2=C1C(=CC(=C2)F)F)N.Cl |
SMILES canonique |
CN1C(=O)C(COC2=C1C(=CC(=C2)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B11769775.png)









![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)
